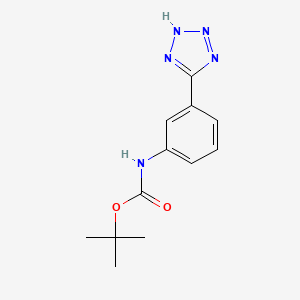

3-(BOC-Amino)phenyltetrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

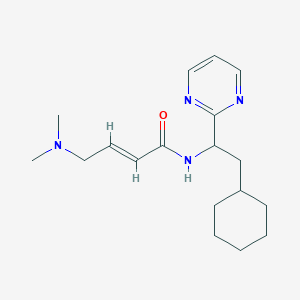

3-(BOC-Amino)phenyltetrazole is a chemical compound with the molecular formula C12H15N5O2 and a molecular weight of 261.28 . It is also known by other synonyms such as 5-[3-(Boc-amino)phenyl]tetrazole and Carbamic acid, [3-(1H-tetrazol-5-yl)phenyl]-, 1,1-dimethylethyl ester .

Synthesis Analysis

The synthesis of this compound and similar compounds often involves the use of primary amines, orthoesters, and azides . A review provides a comprehensive analysis of literature data on the heterocyclization reaction of these components, which can be used for the preparation of tetrazole, its 1-mono- and 1,5-disubstituted derivatives . Another study reports a method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds using oxalyl chloride in methanol .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15N5O2/c1-12(2,3)19-11(18)13-9-6-4-5-8(7-9)10-14-16-17-15-10/h4-7H,1-3H3, (H,13,18) (H,14,15,16,17) .Chemical Reactions Analysis

The Boc group in this compound is stable towards most nucleophiles and bases . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Physical And Chemical Properties Analysis

This compound has a molecular weight of 261.28 . It is recommended to store it in a refrigerated condition .Scientific Research Applications

Regioselective Protection and Derivatization : A study by Orsini et al. (2005) describes a procedure for the selective protection of the endocyclic 1-N of 3-aminopyrazoles as tert-butoxycarbamate (Boc), which is a key step in synthesizing various derivatives. This process involves the use of a 3-nitropyrazole derivative as an intermediate, demonstrating the utility of Boc in regioselective protection and subsequent acylation processes (Orsini et al., 2005).

Peptidomimetics and Biologically Active Compounds : Ferrini et al. (2015) discuss the synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid, a crucial molecule for creating peptidomimetics or biologically active compounds. They highlight a protocol using ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides, showing the relevance of Boc-protected compounds in medicinal chemistry (Ferrini et al., 2015).

Angiotensin II Antagonists Synthesis : Attanasi et al. (1999) report the synthesis of biphenylyltetrazole derivatives of 1-aminopyrroles as potential non-peptide angiotensin II antagonists. They utilize NH-Boc protected 1-aminopyrroles, highlighting the use of Boc in the synthesis of complex molecules with potential pharmacological applications (Attanasi et al., 1999).

Synthesis of Chiral 3-Amino-3-aryl-2-oxindoles : Marques and Burke (2016) describe the synthesis of chiral 3-amino-3-aryl-2-oxindoles using a Rh-catalyzed addition process with isatin-derived N-Boc-protected ketimines. This study emphasizes the role of Boc in synthesizing biologically active compounds, particularly in the context of catalytic enantioselective reactions (Marques & Burke, 2016).

Heterogeneous Catalysis in Amination : Heydari et al. (2007) present a method for N-tert-butoxycarbonylation of amines using H3PW12O40 as a catalyst. This process is significant for synthesizing N-Boc-protected amino acids, crucial in peptide synthesis and other applications (Heydari et al., 2007).

Mechanism of Action

Mode of Action

Tetrazole compounds are often used in the synthesis of various biologically active compounds, suggesting that they may interact with their targets through a variety of mechanisms .

Biochemical Pathways

Tetrazole compounds are known to be involved in a wide range of biological activities, indicating that they may influence multiple biochemical pathways .

Result of Action

Given the wide range of biological activities associated with tetrazole compounds, it is likely that the effects are diverse and depend on the specific biological context .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(BOC-Amino)phenyltetrazole . These factors can include pH, temperature, and the presence of other molecules, among others.

Safety and Hazards

Future Directions

The Boc group is ranked as “one of the most commonly used protective groups for amines” . Other NH-compounds including various protected/acylated amines have also been substituted in this way that thereby give rise to bis-protected amino functions . This suggests that 3-(BOC-Amino)phenyltetrazole and similar compounds will continue to play a significant role in future chemical synthesis and research.

properties

IUPAC Name |

tert-butyl N-[3-(2H-tetrazol-5-yl)phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O2/c1-12(2,3)19-11(18)13-9-6-4-5-8(7-9)10-14-16-17-15-10/h4-7H,1-3H3,(H,13,18)(H,14,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEFVBCYIYGXQQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=NNN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide](/img/structure/B2368949.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B2368958.png)

![1,3-bis(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2368959.png)

![6-Fluoro-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline](/img/structure/B2368961.png)

![3-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile](/img/structure/B2368963.png)

![Ethyl 4-(4-methoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate](/img/structure/B2368964.png)

![2-methyl-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole dihydrobromide](/img/structure/B2368965.png)

![(Z)-N'-(5-bromo-2-hydroxybenzylidene)tricyclo[4.3.1.1(3,8)]undecane-1-carbohydrazide](/img/structure/B2368969.png)

![N-[(2-Ethylpyrazol-3-yl)methyl]-2-fluoropyridine-3-carboxamide](/img/structure/B2368970.png)